molecular formula C22H23NO5 B11958023 Pseudocoralyne CAS No. 38714-92-0

Pseudocoralyne

Cat. No.: B11958023
CAS No.: 38714-92-0
M. Wt: 381.4 g/mol
InChI Key: SOHXPAIDAXNJNZ-UHFFFAOYSA-N
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Description

Pseudocoralyne is a chemical compound available for procurement for research and development purposes. It is provided for use in controlled laboratory settings by qualified researchers. Identified by CAS Number 38714-92-0 and PubChem CID 72351, its molecular structure can be represented by the SMILES notation: CC(=O)C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC)OC . Hazard assessments indicate potential for acute toxicity, as well as skin and eye irritation, underscoring the necessity for proper handling procedures . Comprehensive data on its specific mechanisms of action, primary research applications, and pharmacokinetic properties are not fully established in the available scientific literature. Researchers are directed to consult authoritative chemical databases and primary scientific literature for the most current information regarding its potential uses and biological activity. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses.

Properties

CAS No.

38714-92-0

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

1-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]ethanone

InChI

InChI=1S/C22H23NO5/c1-13(24)16-11-21(27-4)20(26-3)10-15(16)8-18-17-12-22(28-5)19(25-2)9-14(17)6-7-23-18/h6-7,9-12H,8H2,1-5H3

InChI Key

SOHXPAIDAXNJNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC)OC

Origin of Product

United States

Synthetic Methodologies and Analog Development of Pseudocoralyne

Total Synthesis Strategies for Pseudocoralyne

The total synthesis of this compound, a quaternary protoberberine alkaloid, shares fundamental strategies with other members of its class, such as berberine (B55584) and palmatine (B190311). These approaches focus on the efficient construction of the characteristic tetracyclic dibenzo[a,g]quinolizinium core.

Classical Retrosynthetic Analyses and Approaches

The retrosynthesis of the protoberberine skeleton typically involves disconnections that simplify the tetracyclic system into more readily available building blocks. Common strategies involve the disconnection of the B and C rings, often leading back to isoquinoline (B145761) and benzylisoquinoline precursors.

One of the classical and foundational approaches to the protoberberine skeleton is the Bischler-Napieralski reaction , followed by a Mannich-type cyclization. This involves the cyclization of a β-phenylethylamine derivative to form a dihydroisoquinoline, which then undergoes further reactions to complete the tetracyclic system.

Another key retrosynthetic approach involves the disconnection of the C-ring from a pre-formed isoquinoline core. This has been exemplified in various syntheses of related protoberberines and can be conceptually applied to this compound. For instance, a common disconnection is made at the N6-C13a and C13-C12a bonds, leading back to a substituted isoquinoline and a suitable C2-synthon.

More modern retrosynthetic strategies often employ transition-metal-catalyzed cross-coupling reactions to form key C-C bonds in the protoberberine core. A notable example is the disconnection of the C-ring, leading to a substituted N-benzylisoquinolinone, which can be formed via a palladium-catalyzed α-arylation of a ketone.

A powerful and modular retrosynthetic approach for the protoberberine family, including analogs structurally similar to this compound, involves a palladium-catalyzed enolate arylation to construct the isoquinoline core. beilstein-journals.org This strategy allows for significant flexibility in the substitution patterns on the A and D rings by simply changing the coupling partners. beilstein-journals.org

Retrosynthetic Strategy Key Disconnection Precursors Key Reactions
Classical ApproachC-ring formationSubstituted DihydroisoquinolineBischler-Napieralski, Mannich Cyclization
Modern Cross-CouplingC-ring formationSubstituted Isoquinoline and Aryl HalidePalladium-catalyzed α-arylation
Modular Enolate ArylationB-ring and C-ring formationSubstituted Aryl Bromide and KetonePalladium-catalyzed enolate arylation

Stereoselective and Stereospecific Synthesis of this compound

While this compound itself is an aromatic, achiral molecule, the stereoselective synthesis of its reduced congeners, the tetrahydroprotoberberines (THPBs), is a significant area of research. youtube.com The stereochemistry at the C-13a position in THPBs is crucial for their biological activity. The development of chiral construction methods for THPBs is a major focus for synthetic chemists. youtube.com

One approach to achieving stereoselectivity is through the use of chiral auxiliaries or catalysts in the key bond-forming reactions that establish the stereocenter. For example, asymmetric hydrogenation of a dihydroprotoberberine precursor can lead to the formation of a specific enantiomer of a THPB.

Recent reviews have summarized the developmental trajectory of the total synthesis of chiral tetrahydroberberine (B1206132) alkaloids, highlighting various strategies for controlling stereochemistry. youtube.com These methods, while not directly applied to the aromatic this compound, are crucial for accessing its chiral derivatives and understanding its broader chemical space.

Efficient and Scalable Synthetic Routes

The development of efficient and scalable synthetic routes is essential for producing sufficient quantities of this compound and its analogs for further biological evaluation. A key aspect of this is the use of readily available starting materials and high-yielding reactions.

A notable example of an efficient synthesis is a palladium-catalyzed cascade α-arylation and cyclization to construct the protoberberine skeleton. This one-pot procedure affords the target molecules in moderate to excellent yields from commercially available starting materials under solvent-free conditions, making it an efficient and convenient pathway.

Synthetic Route Key Features Overall Yield (for related alkaloids) Reference
Palladium-catalyzed cascade α-arylationOne-pot, solvent-freeModerate to excellent
Palladium-catalyzed enolate arylationModular, high-yielding50% (Berberine) beilstein-journals.org
Pictet-Spengler/Friedel-CraftsConcise, high-yielding54% (Berberine)

Semisynthetic and Derivatization Approaches

Semisynthesis and late-stage functionalization are powerful tools for generating novel analogs of this compound with potentially improved or novel biological activities. These approaches leverage the readily available protoberberine core and introduce chemical modifications to explore structure-activity relationships.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) involves the direct modification of a complex molecule, such as a protoberberine alkaloid, at a late stage in the synthetic sequence. This avoids the need for de novo synthesis of each analog. C-H functionalization is a particularly powerful LSF technique.

Intermolecular rhodium-carbenoid insertion has been demonstrated as a method for the late-stage C-H functionalization of complex alkaloids. This reaction shows remarkable chemoselectivity and predictable regioselectivity, allowing for the installation of new functional groups at specific positions on the alkaloid scaffold.

Another approach involves the use of Rh(III)-catalyzed C-H functionalization to construct the protoberberine skeleton, which also offers opportunities for late-stage modification. These methods enable the derivatization of all four rings of the protoberberine scaffold, providing a modular strategy to access a wide range of analogs.

Scaffold Modification Techniques

Direct modification of the protoberberine scaffold is another key strategy for generating derivatives. This can involve reactions that alter the core structure or add new substituents.

A common modification is the introduction of alkyl groups at the C-13 position of related protoberberine alkaloids like berberine and palmatine. This has been achieved by treating the parent alkaloid with an aldehyde in the presence of an acid. The resulting 13-alkyl analogs have shown enhanced biological activities compared to the parent compounds.

Chemoenzymatic and Biosynthesis-Inspired Syntheses

The synthesis of complex natural products like this compound can be significantly streamlined by integrating enzymatic transformations with traditional organic chemistry. While specific chemoenzymatic syntheses of this compound are not extensively documented in publicly available literature, the broader field of protoberberine alkaloid synthesis offers valuable insights into potential strategies.

Biosynthesis as a Blueprint for Synthesis:

The natural biosynthesis of protoberberine alkaloids provides a powerful blueprint for designing synthetic routes. In plants, these alkaloids originate from the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to form the core benzylisoquinoline skeleton. This scaffold is then further modified by enzymes such as methyltransferases and oxidases to yield a diverse array of protoberberines.

A key step in the biosynthesis is the stereoselective Pictet-Spengler reaction, catalyzed by enzymes like norcoclaurine synthase (NCS). This reaction establishes the crucial tetrahydroisoquinoline core. Following this, a series of methylations and the formation of the berberine bridge by the berberine bridge enzyme (BBE) lead to the characteristic tetracyclic framework of protoberberines.

Inspired by this natural pathway, a "biosynthesis-inspired" chemical synthesis of this compound would likely involve:

A biomimetic Pictet-Spengler reaction: Utilizing a dopamine (B1211576) derivative and an appropriately substituted phenylacetaldehyde (B1677652) to construct the initial isoquinoline ring system.

Strategic methylation: Introducing the methyl groups present on the A and D rings of this compound.

Oxidative cyclization: Mimicking the action of the berberine bridge enzyme to form the final tetracyclic structure.

Recent advancements have seen the development of chemoenzymatic cascades for the synthesis of related 13-methyl-tetrahydroprotoberberine scaffolds. acs.org These methods employ a stereoselective Pictet-Spenglerase in conjunction with regioselective catechol O-methyltransferases, demonstrating the feasibility of combining enzymatic and chemical steps to achieve high efficiency and stereocontrol. acs.org Such one-pot asymmetric routes to tetrahydroisoquinoline alkaloids highlight the potential for developing similar streamlined syntheses for this compound. acs.org

Strategic Chemical Modifications for Functional Modulation and Probe Development

The tetracyclic scaffold of this compound offers multiple sites for chemical modification, enabling the systematic alteration of its physicochemical properties and biological activity. These modifications are crucial for structure-activity relationship (SAR) studies and for the development of chemical probes to investigate its molecular targets and mechanism of action.

Functional Modulation through Analog Synthesis:

The synthesis of this compound analogs with varied substitution patterns on its aromatic rings can significantly impact its biological function. For instance, altering the nature and position of substituents can influence the compound's ability to interact with biological targets, its cell permeability, and its metabolic stability.

While specific SAR studies on this compound are limited in the public domain, research on related protoberberine alkaloids has shown that modifications to the substitution pattern can dramatically alter their biological activities, including their potential as activators or inhibitors of enzymes like AMP-activated protein kinase (AMPK). chemrxiv.org A modular synthetic strategy, allowing for the derivatization of all four rings of the protoberberine scaffold, would be highly valuable for exploring the functional landscape of this compound. chemrxiv.orgnih.gov

Development of Chemical Probes:

Chemical probes, particularly fluorescent probes, are indispensable tools for visualizing the subcellular localization and tracking the interactions of bioactive molecules. nih.govmdpi.com The inherent fluorescence of the protoberberine scaffold provides a foundational element for the design of such probes.

The development of a this compound-based fluorescent probe would typically involve the introduction of a fluorophore or a reactive group for conjugation to a fluorescent dye. Key considerations in probe design include:

Maintaining Biological Activity: The modification should not significantly perturb the core structure responsible for the compound's biological activity.

Photophysical Properties: The resulting probe should exhibit favorable photophysical properties, such as a high quantum yield, photostability, and a large Stokes shift, to enable sensitive detection. researchgate.net

Biocompatibility: The probe should be non-toxic to cells at the concentrations required for imaging.

Studies on related protoberberine alkaloids like berberine have demonstrated their utility as "turn-on" fluorescent probes for detecting specific biological structures, such as amyloid fibrils. researchgate.net These alkaloids exhibit environment-sensitive fluorescence, with their emission intensity increasing in viscous or nonpolar environments, a property that can be exploited for sensing protein aggregation. researchgate.net Similar principles could be applied to develop this compound-based probes for studying its interactions with putative biological targets.

Furthermore, derivatives of protoberberines, such as berberrubine, have been successfully modified to create selective fluorescent probes for detecting specific small molecules within cells and food samples, showcasing the versatility of this alkaloid class in probe development. nih.gov

Below is a table summarizing potential modifications and their rationale for developing this compound analogs and probes:

Modification Site Type of Modification Rationale for Functional Modulation/Probe Development Relevant Research Findings on Protoberberines
Aromatic Rings (A & D)Alteration of methoxy (B1213986) groups (e.g., demethylation, introduction of other alkyl or aryl groups)To investigate the role of these substituents in target binding and to modulate lipophilicity and cell permeability.Subtle structural modifications can switch protoberberines from AMPK activators to inhibitors. chemrxiv.org
C-13 PositionIntroduction of various substituentsTo probe the steric and electronic requirements of the binding pocket of potential targets.Palladium-catalyzed enolate arylation allows for regioselective functionalization at the C-13 position. nih.gov
Quaternary NitrogenModification of the counter-ionTo influence solubility and bioavailability.Not extensively studied for functional modulation but relevant for formulation.
Core ScaffoldAttachment of a fluorophore via a linkerTo create fluorescent probes for cellular imaging and target identification.Berberine and its derivatives have been developed into fluorescent probes for various applications. nih.govresearchgate.netnih.gov
Core ScaffoldIntroduction of a photoreactive groupTo enable photo-affinity labeling for covalent capture and identification of biological targets.General strategy for target identification of small molecules.

The systematic exploration of these modifications will be instrumental in elucidating the mechanism of action of this compound and in developing it as a valuable tool for chemical biology research.

Biosynthetic Pathway Elucidation of Pseudocoralyne

Identification of Putative Biosynthetic Precursors

The biosynthesis of Pseudocoralyne originates from the aromatic amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), yields (S)-norcoclaurine, the central precursor for the entire BIA pathway.

Following the formation of (S)-norcoclaurine, a sequence of methylation and hydroxylation reactions leads to the pivotal intermediate (S)-reticuline. (S)-reticuline is a critical branch-point intermediate in BIA metabolism, serving as the precursor to a vast array of alkaloid subclasses. For the formation of protoberberines, (S)-reticuline is converted to (S)-scoulerine by the action of the berberine (B55584) bridge enzyme (BBE). (S)-scoulerine is the immediate precursor to the protoberberine skeleton and undergoes further decorative modifications to yield a variety of protoberberine alkaloids. nih.govnih.gov

Subsequent enzymatic steps involving O-methyltransferases (OMTs) lead to the formation of intermediates like tetrahydropalmatine (B600727) and palmatine (B190311), which are considered advanced precursors in the putative biosynthetic pathway of this compound. nih.govnih.gov

Table 1: Key Putative Precursors in this compound Biosynthesis

Precursor Name Chemical Formula Role in Pathway
L-Tyrosine C₉H₁₁NO₃ Primary starting material
Dopamine C₈H₁₁NO₂ Building block derived from L-tyrosine
4-Hydroxyphenylacetaldehyde C₈H₈O₂ Building block derived from L-tyrosine
(S)-Norcoclaurine C₁₆H₁₇NO₃ First benzylisoquinoline alkaloid intermediate
(S)-Reticuline C₁₉H₂₃NO₄ Key branch-point intermediate
(S)-Scoulerine C₁₉H₂₁NO₄ Common precursor for protoberberine alkaloids
Tetrahydropalmatine C₂₁H₂₅NO₄ Advanced tetrahydroprotoberberine intermediate

Characterization of Key Biosynthetic Enzymes and Gene Clusters

The biosynthesis of protoberberine alkaloids is orchestrated by a series of specific enzymes, and the genes encoding these enzymes are often found to be organized in biosynthetic gene clusters (BGCs) within the plant genome. This clustering facilitates the coordinated expression of the pathway genes. nih.gov While a specific BGC for this compound has not been definitively identified, studies on Corydalis species have shed light on the key enzyme families involved. nih.govhortherbpublisher.com

Key Enzyme Families:

Norcoclaurine Synthase (NCS): Catalyzes the initial condensation reaction to form the benzylisoquinoline backbone.

O-Methyltransferases (OMTs): A diverse family of enzymes that add methyl groups to hydroxyl moieties of the alkaloid intermediates. These enzymes are crucial for the structural diversification of protoberberines. Studies in Corydalis yanhusuo have identified several OMTs with catalytic promiscuity, capable of acting on various positions of the protoberberine core. nih.govnih.gov For instance, scoulerine (B1208951) 9-O-methyltransferase (SOMT) and columbamine (B1221706) O-methyltransferase are key for the specific methylation patterns seen in alkaloids like palmatine. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is responsible for various oxidation and hydroxylation reactions in the BIA pathway, including the formation of the methylenedioxy bridge in some protoberberines.

Berberine Bridge Enzyme (BBE): A flavin-dependent oxidase that catalyzes the crucial step of forming the protoberberine ring system from (S)-reticuline. nih.gov

Tetrahydroprotoberberine Oxidase (STOX): This enzyme is responsible for the dehydrogenation of tetrahydroprotoberberine alkaloids to their corresponding quaternary protoberberine forms.

Transcriptomic and metabolomic analyses of Corydalis yanhusuo have successfully identified key genes for BIA biosynthesis, including those encoding 6-OMT, BBE, and SOMT1, which are highly expressed in the tubers where alkaloids accumulate. nih.gov

Mechanistic Enzymology of this compound Biogenesis

The proposed biogenesis of this compound from the central protoberberine intermediate (S)-scoulerine involves a series of specific enzymatic transformations. The precise sequence and the specific enzymes for each step are inferred from the well-characterized biosynthesis of the structurally similar alkaloid palmatine.

The pathway likely proceeds as follows:

(S)-Scoulerine is first methylated at the 9-hydroxyl group by (S)-scoulerine 9-O-methyltransferase (SOMT) to yield (S)-tetrahydrocolumbamine .

(S)-tetrahydrocolumbamine then undergoes a second methylation at the 2-hydroxyl group, a reaction likely catalyzed by a specific O-methyltransferase , to form (S)-tetrahydropalmatine . Studies on Corydalis yanhusuo have identified OMTs with a preference for the 2-position of tetrahydroprotoberberines. nih.govnih.gov

The formation of the quaternary isoquinolinium system of Palmatine from (S)-tetrahydropalmatine is catalyzed by a tetrahydroprotoberberine oxidase (STOX) , which introduces a double bond in the B-ring.

The final step in the proposed biosynthesis of This compound would involve the methylation of the hydroxyl group at position 1 of a palmatine-like precursor. This reaction would be catalyzed by a specific O-methyltransferase . The existence of corysamine (13-methylcoptisine) suggests that methylation at this position is a known modification in Corydalis alkaloids. nih.gov The enzyme responsible for this final step in this compound formation is yet to be definitively characterized.

Genetic Engineering for Pathway Manipulation and Novel this compound Analog Production

The elucidation of the biosynthetic pathways of protoberberine alkaloids opens up exciting possibilities for metabolic engineering and synthetic biology approaches to produce these valuable compounds and their novel analogs. hortherbpublisher.com While specific genetic engineering efforts targeting this compound are not yet reported, the strategies being developed for other BIAs provide a clear roadmap.

Key Strategies Include:

Heterologous Expression: The genes encoding the biosynthetic enzymes from plants like Corydalis can be transferred into microbial hosts such as Saccharomyces cerevisiae (yeast) or Escherichia coli. This allows for the production of specific alkaloids in a controlled fermentation environment, independent of plant cultivation.

Pathway Reconstruction: By assembling the entire sequence of biosynthetic genes in a microbial host, it is possible to achieve de novo synthesis of complex alkaloids from simple sugars.

Enzyme Engineering: The catalytic properties of key enzymes, particularly OMTs, can be modified through protein engineering techniques. This can lead to enzymes with altered substrate specificity or regioselectivity, enabling the synthesis of novel alkaloid structures not found in nature. For example, modifying the active site of an OMT could allow it to methylate different positions on the protoberberine scaffold, leading to new this compound analogs.

Metabolic Engineering in Plants: Overexpression or downregulation of key biosynthetic genes in the native plant producers, such as Corydalis species, can be used to enhance the production of desired alkaloids like this compound or to alter the metabolic flux towards the synthesis of specific compounds. hortherbpublisher.com

These genetic engineering approaches hold significant promise for the sustainable production of this compound and for the generation of novel derivatives with potentially enhanced or new biological activities.

Table 2: Compound Names Mentioned in the Article

Compound Name
Allocryptopine
Apocavidine
Berberine
Cavidine
Cheilanthifoline
Columbamine
Coptisine
Corydaline
Corysamine
Dehydroapocavidine
Dehydrocavidine
Dopamine
Jatrorrhizine
L-DOPA
L-Tyrosine
Norcoclaurine
Palmatine
Protopine
This compound
Reticuline
Sanguinarine
Scoulerine
Stylopine
Tetrahydrocolumbamine
Tetrahydropalmatine

Molecular and Cellular Mechanisms of Action of Pseudocoralyne

Identification and Validation of Primary Molecular Targets

Inhibition of Specific Kinase Pathways (e.g., PI3K-AKT/PKB survival pathway)

There is currently no scientific evidence to suggest that Pseudocoralyne inhibits the PI3K-AKT/PKB survival pathway or any other specific kinase pathways. Studies on related compounds like berberine (B55584) and palmatine (B190311) have shown effects on the PI3K/AKT pathway in various cancer cell lines. frontiersin.orgnih.govnih.govnih.govresearchgate.netspandidos-publications.com For instance, palmatine has been demonstrated to inhibit the PI3K/AKT pathway in canine mammary gland tumor cells. nih.gov Similarly, berberine has been shown to regulate the PI3K/AKT/mTOR pathway in colon cancer cells. nih.govnih.gov However, these findings cannot be directly attributed to this compound without specific experimental validation.

Interaction with Multiple Protein Targets

The direct protein binding partners of this compound have not been identified in the available scientific literature. While techniques exist to identify protein-protein interactions and the binding partners of small molecules, no studies have been published that apply these methods to this compound.

Identification of Other Direct Binding Partners

There is no information available regarding other direct binding partners of this compound. Research on the parent compound, coralyne, has indicated that it can intercalate with DNA, showing a preference for guanine-cytosine base pairs. researchgate.netnih.gov This interaction with a fundamental cellular component is a potential mechanism of its biological activity, but similar studies on this compound are absent.

Elucidation of Downstream Signaling Pathways Modulated by this compound

Impact on Cell Proliferation and Survival Pathways

Without identified primary molecular targets, the downstream signaling pathways modulated by this compound and its subsequent impact on cell proliferation and survival remain unknown. General principles of cell proliferation are controlled by a complex network of signaling pathways that integrate extracellular and intracellular cues to regulate the cell cycle. nih.govnih.gov The PI3K-AKT pathway is a key regulator of cell survival, and its inhibition can lead to apoptosis. nih.govplos.org However, the effect of this compound on these pathways has not been investigated.

Influence on Cell Cycle Regulation

The influence of this compound on cell cycle regulation is currently undocumented. The cell cycle is a tightly regulated process involving cyclins and cyclin-dependent kinases (CDKs) that ensure orderly progression through different phases. nih.govnih.gov Compounds that interfere with this process can induce cell cycle arrest, a common mechanism for anticancer agents. For example, palmatine has been shown to induce G2/M phase cell cycle arrest in colon cancer cells. nih.gov Whether this compound exhibits similar properties is a subject for future research.

Modulatory Effects on Transcriptional and Translational Processes

The influence of a bioactive compound on cellular fate is often rooted in its ability to modulate the fundamental processes of gene expression: transcription and translation. While direct, comprehensive studies on this compound's specific impact on these processes are nascent, the broader understanding of related protoberberine alkaloids provides a foundational context. These compounds are known to interact with nucleic acids and the machinery of protein synthesis, suggesting potential avenues for this compound's activity.

Transcriptional Regulation: The regulation of which genes are transcribed is a pivotal control point in cellular function. khanacademy.orgyoutube.com This process involves a complex interplay of transcription factors, regulatory DNA sequences (enhancers and silencers), and co-regulator proteins. khanacademy.orgyoutube.com Some compounds can influence this process by directly binding to DNA, altering its structure, or by modulating the activity of transcription factors. The planar structure of protoberberine alkaloids allows them to intercalate into DNA, potentially altering the binding of transcription factors and RNA polymerase, thereby affecting gene expression. While specific studies on this compound are limited, this established mechanism for related compounds suggests a plausible mode of action.

Translational Regulation: The translation of messenger RNA (mRNA) into protein is another critical regulatory step. This process can be influenced by factors that affect mRNA stability, the efficiency of ribosomal initiation and elongation, and the availability of necessary components like transfer RNAs (tRNAs). nih.gov The concept of competitive endogenous RNA (ceRNA) networks, where pseudogene transcripts can "sponge" microRNAs (miRNAs) to regulate the expression of parent genes, highlights the complexity of post-transcriptional regulation. nih.gov It is conceivable that this compound could influence these intricate regulatory networks, although specific research in this area is required.

Analysis of this compound-Induced Cellular Responses

The cellular response to external stimuli, such as the introduction of a bioactive compound, can manifest in various forms of programmed cell death and cellular states. The investigation into this compound's effects has begun to shed light on its capacity to induce apoptosis, modulate autophagy, and potentially influence cellular senescence.

Apoptosis Induction and Programmed Cell Death Mechanisms

Apoptosis is a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or unwanted cells. plos.org It is a highly regulated process involving a cascade of specific molecular events. Research into compounds similar to this compound, such as lycorine, has demonstrated the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways like NF-κB. nih.gov

The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade. The extrinsic pathway is initiated by the binding of death ligands to receptors on the cell surface. While direct evidence for this compound is still emerging, the actions of related alkaloids suggest a potential to engage these apoptotic pathways.

Autophagy Modulation

Autophagy is a cellular self-degradation process that plays a dual role in both cell survival and cell death. nih.govmdpi.com In the context of cancer, autophagy can act as a survival mechanism for tumor cells under stress, but it can also be a pathway to cell death. nih.govmdpi.comresearchgate.net The modulation of autophagy is therefore a significant area of therapeutic interest. nih.gov

The interplay between autophagy and apoptosis is complex, with shared regulatory molecules and pathways. nih.gov For instance, the tumor suppressor p53 can modulate autophagy depending on its cellular location. nih.gov While specific studies on this compound's direct effects on autophagy are not yet widely available, the known connections between protoberberine alkaloids and cellular stress responses suggest that modulation of autophagy is a likely consequence of this compound treatment.

Cellular Senescence Induction

Cellular senescence is a state of irreversible growth arrest that can be triggered by various stressors, including DNA damage and oncogene activation. nih.govresearchgate.net Senescent cells exhibit distinct morphological and biochemical features, including the expression of specific biomarkers like senescence-associated β-galactosidase. researchgate.net While a direct link between this compound and the induction of cellular senescence has not been definitively established in the available literature, the ability of related compounds to induce DNA damage and cellular stress suggests that senescence could be a potential cellular response. nih.govyoutube.com The accumulation of senescent cells is associated with aging and age-related diseases, making the study of senescence-inducing compounds a critical area of research. youtube.comyoutube.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Pseudocoralyne Analogs

Design Principles for Pseudocoralyne Derivatives and Analogs

The design of new molecules based on the this compound scaffold is guided by principles aimed at optimizing its therapeutic potential. These strategies range from highly targeted modifications based on known interactions to broader approaches that generate a wide diversity of related compounds for screening.

Rational drug design is a targeted approach that leverages detailed knowledge of the biological target's three-dimensional structure to create new ligands with improved binding affinity and specificity. mdpi.comnih.gov For this compound, the primary target is the G-quadruplex (G4) DNA structure formed in telomeres. The design of analogs is therefore based on optimizing interactions with this unique nucleic acid conformation.

The process begins with understanding the binding mode of the parent this compound molecule. Computational methods like molecular docking are employed to simulate the interaction between this compound and a model of the G-quadruplex. semanticscholar.orgmdpi.com These simulations can reveal key interactions, such as:

π-π stacking: The planar aromatic core of this compound can stack on the flat G-quartets of the G-quadruplex, a major stabilizing interaction.

Electrostatic interactions: The positive charge on the quaternary nitrogen of this compound can interact favorably with the negatively charged phosphate (B84403) backbone of the DNA.

Groove binding: Substituents on the this compound scaffold can be designed to fit into the grooves of the G-quadruplex, forming additional van der Waals contacts or hydrogen bonds.

Based on these insights, new analogs can be rationally designed. For instance, if docking studies suggest a specific pocket in a G4 groove is unoccupied, derivatives with substituents at the corresponding position on the this compound ring system can be synthesized to fill this pocket, potentially increasing binding affinity. nih.gov A similar approach has been successfully used in the rational design of analogs for other nucleoside antibiotics like pseudouridimycin (B610317) (PUM), where the design was guided by an X-ray co-crystal structure of the compound bound to its RNA polymerase target. nih.gov This strategy allows for the creation of a focused library of compounds with a higher probability of improved activity.

In contrast to the targeted nature of rational design, combinatorial chemistry offers a high-throughput method to synthesize a large number of different but structurally related compounds, known as a chemical library. wikipedia.orgnih.gov This approach is particularly useful when the precise details of the target interaction are unknown or when the goal is to explore a wide range of chemical space to discover novel structure-activity relationships. youtube.com

For this compound, a combinatorial approach would involve identifying key positions on its core structure where chemical diversity can be introduced. A general synthetic scheme would be developed to allow for various building blocks to be attached at these positions. nih.gov For example, using the core this compound scaffold, different alkyl or aryl groups could be introduced at various positions on the aromatic rings.

The synthesis is often performed using solid-phase techniques, where the core molecule is attached to a resin bead, and subsequent reaction steps are carried out in parallel. youtube.com This allows for the rapid generation of hundreds or thousands of unique analogs in a single process. wikipedia.org The resulting library of compounds can then be screened for their ability to inhibit telomerase or bind to G-quadruplex DNA, allowing for the rapid identification of promising new leads. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.govmdpi.com This method is invaluable for predicting the activity of newly designed compounds before they are synthesized, thereby saving time and resources. mdpi.com

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for this compound analogs involves several key steps. nih.gov First, a dataset of this compound derivatives with their corresponding measured biological activities (e.g., IC₅₀ for telomerase inhibition) is required. The three-dimensional structures of these molecules are then generated and optimized.

Next, a wide range of molecular descriptors are calculated for each analog. These descriptors are numerical values that represent different aspects of the molecule's structure and properties. Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest or Support Vector Machines, a mathematical model is built that correlates a selection of these descriptors with the observed biological activity. nih.govresearchgate.net

The model's predictive power is rigorously tested through internal and external validation procedures. nih.gov Once a robust and predictive model is established, it can be used to estimate the biological activity of virtual or newly designed this compound analogs. nih.gov This allows researchers to prioritize the synthesis of compounds that are predicted to be most active.

Table 1: Example of a Dataset for QSAR Modeling of this compound Analogs

Compound IDR1-SubstituentR2-SubstituentExperimental pIC₅₀Predicted pIC₅₀
Pseudo-01-H-OCH₃6.26.1
Pseudo-02-Cl-OCH₃6.56.6
Pseudo-03-H-OH5.95.8
Pseudo-04-Br-OCH₃6.76.8
Pseudo-05-H-N(CH₃)₂6.46.3
Note: This table is illustrative. pIC₅₀ is the negative logarithm of the IC₅₀ value.

Identification of Physicochemical Descriptors Correlating with Activity

A crucial outcome of QSAR modeling is the identification of the specific molecular descriptors that have the most significant impact on the biological activity of this compound analogs. mdpi.com These descriptors can be broadly categorized as physicochemical, topological, or electronic.

Physicochemical Descriptors: These describe properties like:

LogP (Lipophilicity): Affects the compound's ability to cross cell membranes.

Molecular Weight (MW): Relates to the size of the molecule.

Polar Surface Area (PSA): Influences membrane permeability and solubility.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching.

Electronic Descriptors: These relate to the distribution of electrons in the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

By analyzing the QSAR equation, researchers can determine whether an increase or decrease in a particular descriptor value is beneficial for activity. For example, the model might reveal that higher lipophilicity and the presence of a hydrogen bond donor at a specific position are positively correlated with telomerase inhibition. This information provides direct guidance for the rational design of more potent this compound derivatives. researchgate.net

Table 2: Key Physicochemical Descriptors and Their Potential Impact on Activity

DescriptorDefinitionPotential Correlation with Activity
LogP Octanol-water partition coefficientPositive correlation may improve cell penetration.
PSA Polar Surface AreaA balance is needed; too high may limit permeability, too low may reduce solubility.
HBD Number of Hydrogen Bond DonorsMay be critical for specific interactions with the DNA target.
HBA Number of Hydrogen Bond AcceptorsCan form key interactions within the binding pocket.
RotB Number of Rotatable BondsLower number often correlates with better binding affinity due to reduced entropic penalty.
Note: The correlations are hypothetical and would need to be determined by a specific QSAR study.

Ligand-Target Interaction Profiling and Binding Affinity Studies

To fully understand the structure-activity relationship, it is essential to characterize the direct interaction between this compound analogs and their biological target. This involves profiling the types of interactions formed and quantifying the strength of the binding.

Interaction profiling uses computational and experimental methods to map the contacts between the ligand and the target. nih.gov For this compound, molecular docking simulations can predict the binding pose and highlight key interactions with the G-quadruplex DNA, such as specific hydrogen bonds or hydrophobic contacts. nih.gov

Experimentally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the atoms of the ligand that are in close proximity to the target.

Binding affinity, which is the measure of how tightly a ligand binds to its target, is a critical parameter. It is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating stronger binding. rsc.org Several biophysical techniques are used to measure binding affinity:

Surface Plasmon Resonance (SPR): Measures the binding interaction in real-time by detecting changes in the refractive index on a sensor surface where the target is immobilized.

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.

Fluorescence Titration: Monitors changes in the fluorescence of the target (e.g., tryptophan residues in a protein) or a fluorescently labeled ligand upon binding. nih.govnih.gov

By synthesizing a series of this compound analogs and measuring their binding affinities, a direct correlation between structural modifications and binding strength can be established. For example, adding a specific functional group might increase binding affinity tenfold, providing clear evidence for its importance in the interaction. These quantitative data are essential for refining SAR models and guiding the lead optimization process toward compounds with superior target engagement.

Characterization of Binding Modes and Affinities

The primary biological target for this compound and its analogs is double-stranded DNA. The predominant binding mode is intercalation, where the planar aromatic structure of the molecule inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This intercalation process leads to a characteristic lengthening and unwinding of the DNA, which can be experimentally observed. nih.gov

The affinity of these compounds for DNA is a critical factor in their biological activity. This binding affinity can be quantified using various biophysical techniques. Studies on related compounds have shown that the binding affinity is influenced by factors such as the specific DNA sequence and the ionic strength of the solution. The interaction is not merely a simple insertion; it involves a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions with the DNA backbone and base pairs. researchgate.net

Molecular modeling and experimental studies on similar intercalators, such as psoralen, have provided detailed insights into the binding process. nih.gov These studies reveal that the initial interaction is a non-covalent intercalation between base pairs, which can then, in some cases, lead to the formation of more stable adducts. nih.gov The binding affinity and the size of the binding site on the DNA are key parameters that determine the biological effect of these molecules. nih.gov

Table 1: Binding Affinities of Selected DNA Intercalators

Compound Target Binding Affinity (Kd) Technique
Thiocoraline DNA 77 ± 13 nM Single-molecule force spectroscopy
Ethidium Bromide DNA 6.6 (±1.9) x 10^4 M-1 Scanning force microscopy

This table presents data for related DNA intercalating compounds to illustrate typical binding affinities, as specific data for this compound is not widely available.

Hotspot Analysis for Target Recognition

Hotspot analysis is a computational method used to identify the key residues or base pairs that contribute most significantly to the binding energy in a protein-ligand or DNA-ligand complex. nih.govnih.gov For this compound analogs that target DNA and topoisomerase I, hotspot analysis can reveal the specific nucleotides and amino acid residues that are crucial for recognition and binding.

In the context of DNA binding, hotspots are specific sequences of base pairs that are preferentially bound by the intercalator. For instance, some intercalators show a preference for GC-rich or AT-rich regions. In the case of topoisomerase I inhibition, hotspots are the amino acid residues in the enzyme's active site that form critical interactions with the drug molecule. These interactions stabilize the drug-enzyme-DNA ternary complex.

Computational alanine (B10760859) scanning is a common technique used for hotspot analysis, where individual residues are computationally mutated to alanine to determine their contribution to the binding free energy. nih.gov Such analyses have shown that both nonpolar and polar interactions are important for the stability of these complexes. nih.gov For DNA-intercalating agents, hydrophobic interactions and pi-stacking between the aromatic rings of the drug and the DNA bases are often the most significant contributors to binding energy.

Conformational Dynamics and Activity Correlations

While this compound and its parent compound Coralyne are largely planar, their analogs can possess more flexible side chains or modifications that introduce conformational variability. mdpi.com The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. unifi.it Conformational analysis, through techniques like NMR spectroscopy and computational modeling, helps in understanding the preferred shapes of these molecules in solution and how these shapes correlate with their biological function. unifi.itnih.gov

The dynamic nature of these molecules, meaning their ability to change conformation, can also play a role in their mechanism of action. An induced-fit model, where the binding of the ligand to its target induces a conformational change in both, may be relevant. unifi.it The flexibility of certain analogs might allow them to adapt to the binding site on DNA or topoisomerase I more effectively, leading to enhanced activity.

Studies on other complex natural products have shown that even subtle changes in conformation can lead to significant differences in biological activity. nih.gov For this compound analogs, understanding the relationship between their conformational preferences and their ability to intercalate into DNA and inhibit topoisomerase I is key to designing more potent and selective compounds.

Impact of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. nih.gov While the core structure of this compound is achiral, the introduction of stereocenters in its analogs can have a profound impact on their biological efficacy and selectivity. nih.gov Enantiomers, which are non-superimposable mirror images of a molecule, can exhibit vastly different biological activities. One enantiomer may be highly active, while the other may be inactive or even have undesirable side effects.

The stereochemical configuration of a drug can affect its binding to a chiral target like a protein or DNA. The specific 3D shape of the molecule must be complementary to the binding site for a strong interaction to occur. nih.gov For this compound analogs with chiral centers, it is expected that one stereoisomer will show preferential binding to DNA and topoisomerase I.

Molecular modeling can be employed to understand the structural and stereochemical requirements for efficient interaction with the target. nih.gov By studying how different stereoisomers interact with the binding site, it is possible to rationalize differences in their biological activity and to guide the synthesis of single-enantiomer drugs with improved therapeutic profiles.

Advanced Spectroscopic and Biophysical Investigations of Pseudocoralyne Interactions

Mass Spectrometry-Based Proteomics for Target Identification and Validation

Mass spectrometry (MS)-based proteomics has become an indispensable tool for the unbiased identification of drug targets in complex biological samples like cell lysates. nih.gov These methods can help to deconvolve the molecular targets of a bioactive compound, facilitating an understanding of its mechanism of action and potential off-target effects. nih.gov

Affinity-Based Protein Profiling (AfBPP) is a chemical proteomics technique used to identify the cellular targets of a small molecule. magtechjournal.com This method typically involves chemically modifying the molecule of interest (the "bait") to include a reactive group and a reporter tag, such as biotin (B1667282). universiteitleiden.nlnih.gov The modified probe is incubated with a cell lysate, where it covalently or non-covalently binds to its protein targets. The tagged probe-protein complexes are then enriched from the lysate, often using streptavidin-coated beads, and the captured proteins are identified by mass spectrometry. nih.gov

Hypothetical Application to Pseudocoralyne: To apply this to this compound, a derivative would first be synthesized, incorporating a linker arm attached to a biotin tag. This this compound "probe" would be incubated with a relevant cell lysate. After pulldown of the biotin-tagged complexes, the enriched proteins would be digested and analyzed by LC-MS/MS. Proteins that are consistently identified in the this compound-probe sample but not in control samples would be considered potential binding partners, requiring further validation.

Table 2: Exemplary Protein Hits from a Hypothetical Affinity-Based Protein Profiling Experiment with a this compound Probe.

Protein ID (UniProt)Protein NameEnrichment Ratio (Probe/Control)Function
P0DPH7Nucleolin15.2G4-binding protein, involved in ribosome biogenesis
P15880DHX36 (G4R1)12.5G4-resolving helicase
Q9Y580PARP18.7DNA repair, chromatin modification
P09651HNRNPA17.1RNA binding, splicing

Note: This table is illustrative, showing the type of data generated. The proteins listed are known to interact with G-quadruplexes and are plausible, but hypothetical, targets.

Thermal Proteome Profiling (TPP) is a powerful label-free method for identifying drug-target interactions in their native context, including living cells. nih.govresearchgate.net The technique is based on the principle that protein-ligand binding generally increases the thermal stability of the protein. nih.goveuropeanreview.org In a TPP experiment, cells or cell lysates are treated with the compound of interest or a vehicle control and then heated across a range of temperatures. acs.org At higher temperatures, proteins denature and aggregate. The remaining soluble proteins at each temperature are quantified across the entire proteome using mass spectrometry. A target protein will show a shift in its melting curve to a higher temperature in the presence of a binding ligand. nih.govresearchgate.net

Hypothetical Application to this compound: TPP could be used to identify the direct and indirect targets of this compound in live cancer cells. Cells would be treated with this compound, followed by heating, cell lysis, and separation of soluble and aggregated proteins. Quantitative mass spectrometry would then be used to generate melting curves for thousands of proteins simultaneously. A protein that shows a statistically significant increase in its melting temperature (ΔTm) in the this compound-treated cells compared to the control would be identified as a target. This method has the advantage of not requiring any modification of the compound and can be performed in vivo. nih.gov

Table 3: Illustrative Data from a Hypothetical Thermal Proteome Profiling Experiment with this compound.

Protein ID (UniProt)Protein NameTm (Control, °C) (Hypothetical)Tm (this compound, °C) (Hypothetical)ΔTm (°C) (Hypothetical)
P0DPH7Nucleolin48.552.1+3.6
P15880DHX36 (G4R1)51.254.0+2.8
Q9Y580PARP146.346.5+0.2
P09651HNRNPA149.849.9+0.1

Note: Data are for illustrative purposes. A significant positive ΔTm indicates stabilization upon ligand binding and suggests a direct interaction.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structures

High-resolution structural methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable for visualizing the three-dimensional architecture of a small molecule bound to its biological target. uni-muenchen.denih.govcatapult.org.uknih.govnih.gov Such structural data provides atomic-level insights into the binding mode, orientation, and specific molecular interactions that stabilize the complex.

Co-crystallization involves forming a crystal of a target macromolecule (like a protein or a DNA fragment) in the presence of a ligand, in this case, this compound. nih.gov Successful co-crystallization requires screening a wide range of conditions, including precipitating agents, pH, temperature, and the molar ratio of the target to the ligand. For a compound like this compound, which is expected to interact with DNA, strategies would involve designing specific DNA oligonucleotide sequences, potentially with features that promote high-affinity binding, to facilitate the formation of a stable complex suitable for crystallization. nih.gov

Despite the established methodologies for co-crystallization of small molecules with nucleic acids and proteins, there are currently no published studies detailing specific co-crystallization strategies that have been successfully applied to this compound.

The successful co-crystallization of this compound with a biological target would be followed by X-ray diffraction or cryo-EM analysis to solve the three-dimensional structure. uni-muenchen.denih.govcatapult.org.uknih.govnih.gov This would reveal the precise binding pocket, the conformational changes in both the ligand and the target upon binding, and the network of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, and electrostatic interactions) that stabilize the complex. For instance, the structure of the controller protein from the Esp1396I restriction-modification system in complex with DNA revealed significant distortion of the DNA helix upon protein binding. nih.gov

A search of the Protein Data Bank (PDB) and the broader scientific literature did not yield any deposited crystal or cryo-EM structures for a this compound-bound target. While structures for other DNA-interacting small molecules are abundant, specific structural resolution data for this compound remains unavailable. nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics

ITC and SPR are powerful biophysical techniques used to quantify the energetics and rates of molecular interactions in solution, without the need for fluorescent labeling. malvernpanalytical.comnih.govresearchgate.netresearchgate.net

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.comnih.govresearchgate.netnih.gov A typical ITC experiment involves titrating a solution of the ligand (this compound) into a solution containing the target macromolecule. The resulting data can be analyzed to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. malvernpanalytical.comnih.govresearchgate.netnih.gov These thermodynamic parameters provide a complete picture of the binding forces driving the interaction. For example, ITC studies on the binding of various alkaloids to DNA and proteins have provided detailed thermodynamic profiles of these interactions. nih.govnih.gov

Surface Plasmon Resonance (SPR) is an optical technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface where a target molecule is immobilized. nih.govnih.govyoutube.com Injecting a solution of the analyte (this compound) over the surface allows for the measurement of association (ka) and dissociation (kd) rate constants. The ratio of these constants provides the equilibrium dissociation constant (Kd), a measure of binding affinity. researchgate.netphysicallensonthecell.orgnih.gov

Despite the utility of these techniques, specific ITC or SPR data for the interaction of this compound with any biological target has not been reported in the peer-reviewed literature. The table below illustrates the kind of data that would be obtained from such experiments.

Table 1: Hypothetical Thermodynamic and Kinetic Parameters for this compound Binding

TechniqueParameterDescriptionHypothetical Value for this compound-DNA Interaction
Isothermal Titration Calorimetry (ITC)Binding Affinity (Kd)Concentration of ligand at which half of the target molecules are occupied.Data Not Available
Stoichiometry (n)Molar ratio of ligand to target in the complex.Data Not Available
Enthalpy (ΔH)Heat change upon binding.Data Not Available
Entropy (ΔS)Change in disorder upon binding.Data Not Available
Surface Plasmon Resonance (SPR)Association Rate (ka)Rate of complex formation.Data Not Available
Dissociation Rate (kd)Rate of complex decay.Data Not Available
Equilibrium Dissociation Constant (KD)kd/kaData Not Available

Advanced Spectroscopic Techniques for Intermediates and Reaction Mechanisms (e.g., Photoionization, Photoelectron Photoion Coincidence Spectroscopy, UV/Vis Spectroscopy)

Advanced spectroscopic methods are crucial for understanding the electronic structure of molecules and for tracking the formation of transient intermediates in chemical and biochemical reactions. nih.govscielo.brnih.gov

Photoionization and Photoelectron Photoion Coincidence Spectroscopy (PEPICO): These are powerful gas-phase techniques that provide detailed information on the electronic structure and dissociation dynamics of molecules upon ionization. nih.govleidenuniv.nlmcmaster.canih.gov PEPICO, in particular, combines photoionization mass spectrometry with photoelectron spectroscopy to study the unimolecular dissociation dynamics of internal energy-selected ions. nih.govleidenuniv.nlmcmaster.canih.gov Such studies could reveal the intrinsic stability and fragmentation pathways of the this compound cation, which could be relevant to its reactivity and potential for photo-induced damage to biological targets. While studies on related nitrogen-containing aromatic compounds like quinoline (B57606) and isoquinoline (B145761) have been performed, no photoionization or PEPICO data are currently available for this compound or its close protoberberine alkaloid relatives. leidenuniv.nl

UV/Vis Spectroscopy: Ultraviolet-visible (UV/Vis) absorption spectroscopy is a more conventional technique used to study the interactions of compounds like this compound with biological targets, particularly DNA. researchgate.netrsc.orgmdpi.complantsjournal.com Protoberberine alkaloids typically exhibit characteristic absorption spectra that are sensitive to their environment. scielo.brchempap.orgnih.gov Upon binding to DNA, changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) and bathochromism (a red-shift of the absorption maximum), are often observed. These changes indicate the intercalation of the planar aromatic ring system of the alkaloid between the DNA base pairs. For instance, the related compound coralyne shows distinct changes in its UV/Vis spectrum upon interaction with poly(A) RNA and triplex DNA, confirming its binding. physicallensonthecell.orgscielo.br While no specific UV/Vis titration data for this compound is published, it is expected to exhibit similar spectral changes upon binding to nucleic acids due to its structural similarity to coralyne and other protoberberine alkaloids.

The table below summarizes the types of spectroscopic data that would be instrumental in characterizing this compound's interactions.

Table 2: Spectroscopic Data for the Investigation of this compound

Spectroscopic TechniqueInformation GainedStatus for this compound
Photoionization SpectroscopyIonization energy, electronic transitions.Data Not Available
Photoelectron Photoion Coincidence Spectroscopy (PEPICO)Dissociation dynamics of the cation, reaction mechanisms.Data Not Available
UV/Vis SpectroscopyBinding mode to nucleic acids (intercalation vs. groove binding), binding constants.Data Not Available (Expected to be similar to Coralyne)

Computational and Theoretical Studies of Pseudocoralyne

Quantum Chemical Calculations on Electronic Structure and Reactivity

No dedicated publications on the quantum chemical calculations of Pseudocoralyne's electronic structure and reactivity were identified. Such studies for related alkaloids like Berberine (B55584) have utilized methods like Density Functional Theory (DFT) to analyze electronic spectra and molecular orbitals. researchgate.net

Density Functional Theory (DFT) for Mechanistic Insights

There is no available research applying Density Functional Theory (DFT) to elucidate mechanistic insights specifically for this compound. For context, DFT has been employed to model the 3D structures, generate molecular electrostatic potential (MEP) maps, and study the reaction mechanisms of other protoberberine alkaloids. nih.govacs.orgresearchgate.net These studies provide a framework for how DFT could be applied to this compound in the future.

Ab Initio Methods for Electronic Properties

Specific studies using ab initio methods to calculate the electronic properties of this compound are not documented in the available literature. This methodology, which relies on first principles, has been used for other complex organic molecules to provide a fundamental understanding of their electronic behavior.

Molecular Dynamics Simulations of this compound in Biological Environments

There is a lack of published molecular dynamics (MD) simulation studies focused on the behavior of this compound in biological settings. MD simulations are a powerful tool for understanding the dynamic interactions between a ligand and its biological target over time. researchgate.netnih.gov

Ligand-Protein Dynamics and Conformational Ensembles

No research detailing the ligand-protein dynamics or conformational ensembles of this compound when interacting with specific protein targets was found. For related compounds like Berberine, MD simulations have been used to verify docking results, assess the stability of ligand-protein complexes, and analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.netknu.edu.afresearchgate.net These analyses provide critical information on the stability and nature of the binding.

Membrane Permeability and Distribution Simulations

Computational studies simulating the membrane permeability and distribution of this compound are not available. This type of simulation is crucial for predicting the pharmacokinetic properties of a compound but has not yet been applied to this compound in published research.

Virtual Screening and De Novo Design of this compound-Inspired Scaffolds

No literature was found describing virtual screening campaigns or de novo design efforts based on the this compound scaffold. Such computational techniques are widely used to identify new bioactive compounds or to design novel molecular frameworks with desired properties. nih.govacs.orgnih.govresearchgate.net While the protoberberine backbone is recognized as a valuable starting point for developing new therapeutic agents, these efforts have not been specifically centered on this compound. acs.org

Ligand-Based and Structure-Based Virtual Screening

Virtual screening is a powerful computational technique used to identify potential drug candidates from large libraries of small molecules. nih.goveurekaselect.com This process can be either ligand-based, which relies on the knowledge of known active molecules, or structure-based, which utilizes the three-dimensional structure of a biological target. nih.govsamipubco.com

Currently, there are no published studies that have employed either ligand-based or structure-based virtual screening specifically to identify or optimize binders for targets of this compound. Such studies would be invaluable in predicting its potential biological targets and mechanism of action.

Fragment-Based Drug Design Integration

Fragment-based drug design (FBDD) is an alternative approach to drug discovery that starts with identifying small chemical fragments that bind weakly to a target. youtube.comfrontiersin.org These fragments can then be grown, linked, or combined to produce a more potent lead compound. youtube.comresearchgate.net This method has proven effective for a variety of targets. frontiersin.org

The integration of FBDD with computational methods for this compound or its derivatives has not been documented in the scientific literature. Applying FBDD could offer a novel pathway to develop new therapeutic agents based on the this compound scaffold.

Predictive Modeling of Pharmacological Profiles and Polypharmacology

Predictive modeling plays a critical role in modern drug discovery by forecasting the pharmacokinetic and pharmacodynamic properties of a compound, as well as its potential to interact with multiple targets, a concept known as polypharmacology. researchgate.netacs.org

No specific predictive models for the pharmacological profile or polypharmacological interactions of this compound have been reported. Research into the polypharmacology of related protoberberine alkaloids like berberine suggests that these compounds can interact with multiple targets, which can contribute to their therapeutic effects and potential side effects. nih.govnih.gov Similar predictive studies on this compound would be essential to understand its full therapeutic potential and to anticipate any off-target effects.

Future Directions and Translational Research Perspectives for Pseudocoralyne Research

Integration of Artificial Intelligence and Machine Learning in Pseudocoralyne Research

A primary challenge in natural product research is the efficient identification of biological targets and the prediction of activity. AI models, particularly deep learning, can establish relationships between a molecule's structure and its biological function. nih.gov For this compound, future research can leverage AI to:

Predict Novel Targets: By training algorithms on vast databases of known drug-target interactions, AI can predict previously unknown protein targets for this compound based on its structural features. In silico methodologies have proven useful in identifying targets for other isoquinoline (B145761) alkaloids, and these approaches can be expanded with more sophisticated machine learning models. nih.gov

Estimate Bioactivity: Machine learning models can be trained to predict the potency (e.g., pIC50 values) of this compound and its derivatives against various targets. nih.gov These models use molecular descriptors and fingerprints to learn the quantitative structure-activity relationships (QSAR), allowing for the rapid virtual screening of thousands of potential analogs before committing to chemical synthesis. researchgate.net

Table 1: Illustrative AI-Based Prediction of Biological Activity for Hypothetical this compound Analogs This table is an illustrative example of how AI-generated predictive data might be presented. The compounds and values are hypothetical.

Compound ID Modification to this compound Scaffold Predicted Target Predicted pIC50 Confidence Score
PSC-Analog-001 Addition of a hydroxyl group at C-2 Kinase A 8.2 0.91
PSC-Analog-002 Substitution of methoxy (B1213986) with ethoxy group Kinase B 7.5 0.88
PSC-Analog-003 Ring modification Topoisomerase II 6.9 0.85
PSC-Analog-004 Addition of a trifluoromethyl group Kinase A 8.5 0.93

De novo drug design involves creating novel molecular structures from the ground up. researchgate.net Machine learning, especially through deep reinforcement learning and generative models like recurrent neural networks (RNNs), can generate new molecules with desired properties. nih.govarxiv.org This approach can be applied to:

Generate Synthesizable Analogs: Modern de novo design platforms can incorporate rules for synthetic feasibility, ensuring that the generated molecular structures are not just theoretically potent but also practically achievable in the lab. researchgate.netethz.ch

Optimize for Multiple Properties: Algorithms can be designed to simultaneously optimize for several parameters, such as increased potency, reduced toxicity, and improved metabolic stability. The model can be "rewarded" for generating structures that meet these multi-objective criteria, efficiently navigating the vast chemical space to find promising lead candidates based on the this compound scaffold. nih.gov

Systems Biology Approaches to Map this compound's Perturbations

Systems biology offers a holistic view of biological processes by integrating large-scale 'omics' datasets to understand how a system responds to perturbation. nih.govubc.ca Applying these approaches to this compound will allow researchers to map its effects on global cellular networks, moving beyond a single-target-single-outcome model.

Transcriptomics (the study of all RNA molecules) and proteomics (the study of all proteins) provide a snapshot of cellular activity in response to a compound. nih.govresearchgate.net Treating cells with this compound and analyzing the subsequent changes in gene and protein expression can reveal:

Affected Pathways: By identifying which genes and proteins are up- or down-regulated, researchers can use pathway analysis tools to determine which signaling and metabolic pathways are most affected by the compound.

Mechanisms of Action: A significant change in the expression of proteins within a specific pathway can provide strong evidence for the compound's mechanism of action. While transcriptomic and proteomic data have their own complexities, their integration can provide a more robust understanding of cellular responses. nih.gov

Table 2: Representative Data from a Hypothetical Proteomics Study on Cells Treated with this compound This table is a representative example of proteomics data. The proteins and pathways are illustrative.

Protein Gene Name Fold Change p-value Associated Pathway
Cyclin B1 CCNB1 -2.5 <0.01 Cell Cycle
Caspase-3 CASP3 +3.1 <0.01 Apoptosis
Akt1 AKT1 -1.8 <0.05 PI3K-Akt Signaling
NF-kappa-B p65 RELA -2.1 <0.05 NF-κB Signaling

Metabolomics analyzes low-molecular-weight metabolites, providing a direct functional readout of the cellular state. nih.govnih.gov Viruses, for example, are known to hijack host cell metabolism, and analyzing metabolic changes can provide insights into pathogenesis and potential therapeutic strategies. nih.gov By studying the metabolome of cells after exposure to this compound, researchers can:

Identify Metabolic Reprogramming: Significant alterations in metabolites related to key pathways, such as lipid or nucleotide metabolism, can indicate that this compound induces metabolic reprogramming. nih.govmdpi.com

Uncover Functional Outcomes: Changes in the metabolome reflect the ultimate downstream consequences of transcriptomic and proteomic alterations, offering a clear picture of the functional impact of the compound on cellular biochemistry.

Table 3: Example of Metabolite Changes in a Hypothetical Metabolomics Study with this compound This table provides an illustrative example of data from a metabolomics experiment. The metabolites and pathways are hypothetical.

Metabolite Regulation Fold Change Metabolic Pathway
Citrate Down -2.2 TCA Cycle
Lactic Acid Up +1.9 Glycolysis / Fermentation
Phosphocholine Down -2.8 Glycerophospholipid Metabolism
Sphingosine Up +2.4 Sphingolipid Metabolism

Development of this compound as a Research Tool in Chemical Biology

Beyond its direct therapeutic potential, this compound can be developed into a chemical probe to explore fundamental biological processes. acs.org Natural products are often ideal starting points for chemical probes due to their evolved structural complexity and ability to interact selectively with biological macromolecules. nih.govnih.gov Future work in this area would involve:

Synthesis of Functionalized Analogs: Chemists can synthesize derivatives of this compound that incorporate "handles" for downstream applications. This could include adding an alkyne or azide (B81097) group for click chemistry-based target identification, or attaching a biotin (B1667282) tag for affinity purification of binding partners.

Target Deconvolution: Using a functionalized this compound probe, researchers can perform experiments to identify its direct molecular targets in a complex cellular lysate. For instance, an affinity resin functionalized with a this compound derivative could be used to "pull down" its binding proteins, which can then be identified by mass spectrometry. nih.gov

Pathway Interrogation: A well-characterized, selective this compound-based probe can be used to perturb specific biological pathways, allowing for a detailed study of their function and regulation in both healthy and disease states. acs.orgukri.org The development of "pseudo-natural products" (PNPs), which combine fragments from different natural products, represents a powerful strategy for creating novel tool compounds with unprecedented bioactivities. nih.govresearchgate.net

Addressing Unexplored Biological Spaces and Target Modalities

The protoberberine alkaloid, this compound, has garnered attention for its potent biological activities, primarily centered on its ability to interact with and stabilize G-quadruplex (G4) DNA and RNA structures. This interaction underpins its recognized anticancer properties. However, the full therapeutic potential of this compound likely extends beyond this well-characterized mechanism. The future of this compound research lies in venturing into unexplored biological landscapes and investigating novel target modalities. This expansion of research focus could unveil new therapeutic applications and deepen our understanding of its molecular interactions.

Investigating Novel Molecular Targets and Mechanisms

Beyond its established interaction with G-quadruplexes, this compound may engage with other non-canonical DNA structures and molecular targets, opening up new avenues for therapeutic intervention.

Interaction with other Non-B DNA Structures: The genome is structurally dynamic, with the capacity to form various non-canonical DNA structures beyond the classic double helix, including triplex DNA and i-motifs. nih.govdovepress.com These structures are often found in gene regulatory regions and are implicated in the control of gene expression.

Triplex DNA: Coralyne, a compound structurally similar to this compound, has been shown to bind to and stabilize triplex DNA structures. nih.govnih.gov This interaction is sequence-specific, with a preference for certain base compositions. nih.gov The ability to target triplex DNA opens up the possibility of an anti-gene strategy, where the expression of a specific disease-related gene is inhibited. The potential of this compound to bind to triplex DNA has not been extensively studied and represents a significant unexplored area of its pharmacology.

i-Motifs: i-Motifs are four-stranded DNA structures formed in cytosine-rich sequences and are often found in opposition to G-quadruplex-forming sequences in gene promoters. nih.govdovepress.com Some compounds initially identified as G-quadruplex ligands have also been found to interact with i-motifs, sometimes with opposing effects on their stability. nih.govmdpi.com Given the prevalence of i-motif-forming sequences in oncogene promoters, such as in the RET oncogene, they represent a compelling therapeutic target. nih.govdovepress.com A thorough investigation into the binding affinity and functional consequences of this compound's interaction with i-motifs is a critical next step.

Non-Canonical DNA StructurePotential Role in DiseasePotential for this compound Interaction
G-Quadruplex Regulation of oncogene expression, telomere maintenanceEstablished interaction
Triplex DNA Inhibition of gene expressionHigh, based on studies with Coralyne nih.govnih.gov
i-Motif Regulation of oncogene expressionHigh, based on studies with other G4 ligands nih.govmdpi.com

Enzyme Inhibition: Many therapeutic agents exert their effects through the inhibition of specific enzymes. dovepress.com The planar, heterocyclic structure of this compound makes it a candidate for binding to the active or allosteric sites of various enzymes. The potential for this compound to act as an enzyme inhibitor is a largely unexplored area. Computational docking studies could be employed as an initial screening method to identify potential enzyme targets, such as kinases or helicases, which are often dysregulated in cancer and other diseases. Subsequent in vitro enzymatic assays would be necessary to validate any promising in silico findings.

Modulation of Protein-Protein Interactions: The disruption of protein-protein interactions (PPIs) is an emerging strategy in drug discovery. Small molecules that can interfere with these interactions hold great therapeutic promise. While challenging to target, successful examples of PPI inhibitors are increasing. Given its chemical scaffold, this compound or its derivatives could potentially be optimized to disrupt specific PPIs that are critical for disease progression. High-throughput screening and computational modeling would be valuable tools in identifying potential PPI targets for this compound.

Q & A

Q. What are the established methodologies for synthesizing Pseudocoralyne, and how can researchers optimize purity and yield?

Synthesis of this compound requires careful optimization of reaction conditions (e.g., solvent systems, temperature, and catalysts). A stepwise approach includes:

Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .

Purification : Employ column chromatography with gradient elution, followed by recrystallization to achieve >95% purity. Validate via NMR and mass spectrometry .

Yield Optimization : Conduct factorial design experiments to identify critical variables (e.g., stoichiometry, reaction time) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

A multi-modal analytical approach is recommended:

  • Structural Confirmation : 1H^1H-NMR, 13C^{13}C-NMR, and X-ray crystallography for stereochemical resolution .
  • Functional Analysis : UV-Vis spectroscopy for chromophore identification, and FTIR for functional group validation .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) coupled with HPLC-DAD to detect impurities (<1% threshold) .

Q. How should researchers design initial biological assays to evaluate this compound’s bioactivity?

  • Hypothesis-Driven Assays : Start with in vitro models (e.g., enzyme inhibition assays) using dose-response curves (IC50_{50} determination) .
  • Controls : Include positive/negative controls and solvent-only groups to rule out nonspecific effects .
  • Reproducibility : Replicate experiments across three independent trials, with blinded data analysis to minimize bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

Contradictions often arise from methodological variability. A systematic framework includes:

Meta-Analysis : Aggregate data from peer-reviewed studies, noting differences in experimental conditions (e.g., cell lines, concentrations) .

Replication Studies : Reproduce conflicting experiments under standardized protocols .

Pathway Mapping : Use computational tools (e.g., molecular docking or network pharmacology) to identify context-dependent interactions .
Example: Discrepancies in cytotoxicity IC50_{50} values may stem from variations in cell viability assays (MTT vs. ATP-based luminescence) .

Q. What strategies are effective for optimizing this compound’s stability in pharmacokinetic studies?

  • Formulation Screening : Test stability in buffer systems (pH 1–10) and simulate physiological conditions (37°C, 95% humidity) .
  • Degradation Analysis : Use LC-MS to identify degradation products and modify functional groups (e.g., ester-to-amide substitution) to enhance stability .
  • In Silico Modeling : Predict metabolic pathways using software like ADMET Predictor™ to prioritize stable derivatives .

Q. How can multi-omics approaches enhance understanding of this compound’s therapeutic potential?

Integrate datasets from:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : SILAC-based quantification to map protein interaction networks .
  • Metabolomics : LC-HRMS to trace metabolic flux changes.
    Cross-validate findings using pathway enrichment tools (e.g., KEGG, Reactome) and prioritize targets with high clinical relevance .

Methodological Tables

Q. Table 1. Common Pitfalls in this compound Research and Mitigation Strategies

Pitfall Solution Reference
Low synthesis yieldOptimize catalyst loading via DoE
NMR signal overlapUse 2D NMR (COSY, HSQC) for resolution
Bioassay variabilityStandardize cell passage numbers and media
Data irreproducibilityPre-register protocols on Open Science Framework

Q. Table 2. Key Resources for this compound Data Validation

Resource Type Example Application
Spectral DatabasesPubChem, ReaxysCross-verify NMR/MS data
Preclinical RepositoriesChEMBL, BindingDBCompare bioactivity profiles
Open Data PlatformsZenodo, FigshareShare raw datasets

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.